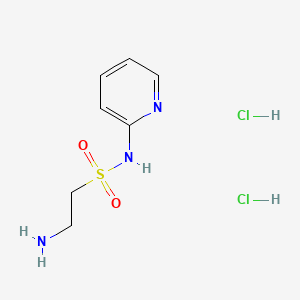![molecular formula C9H11BN2O2 B13471205 (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid is a boronic acid derivative of imidazo[1,2-a]pyridine. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity. Boronic acids are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is through radical reactions, which can be catalyzed by transition metals or achieved via metal-free oxidation and photocatalysis strategies . Another approach involves the Suzuki-Miyaura coupling reaction, which uses boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation can be used to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions, such as hydrogenation, can modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
科学的研究の応用
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling. This reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium catalysts . The compound’s boronic acid group plays a crucial role in these processes by forming stable intermediates with the metal catalyst.
類似化合物との比較
Similar Compounds
- (7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
- (2-(Ethoxycarbonyl)-8-fluoroimidazo[1,2-a]pyridin-6-yl)boronic acid
Uniqueness
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and pharmaceutical research.
特性
分子式 |
C9H11BN2O2 |
|---|---|
分子量 |
190.01 g/mol |
IUPAC名 |
(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)5-12-4-7(2)11-9(6)12/h3-5,13-14H,1-2H3 |
InChIキー |
BSIFBNMEAKQHIZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN2C=C(N=C2C(=C1)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





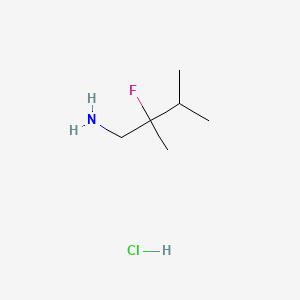
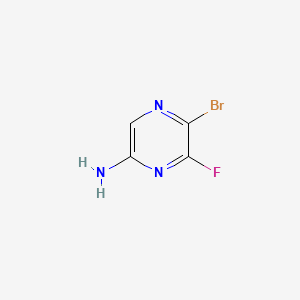
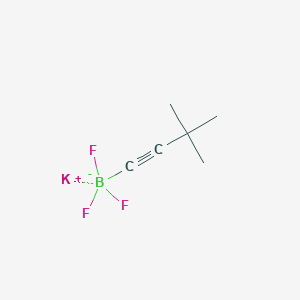
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate](/img/structure/B13471155.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)
![3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride](/img/structure/B13471171.png)
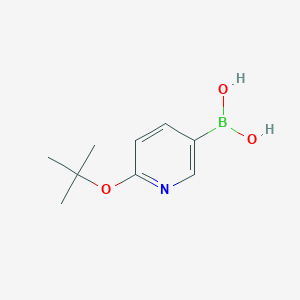
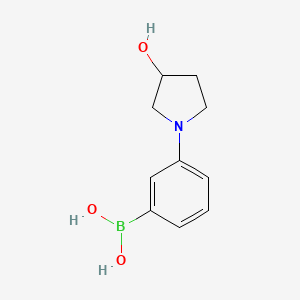
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)
